molecular formula C9H7BrN2O2 B14166277 5-Bromo-5-phenylimidazolidine-2,4-dione CAS No. 59760-95-1

5-Bromo-5-phenylimidazolidine-2,4-dione

Cat. No.: B14166277
CAS No.: 59760-95-1
M. Wt: 255.07 g/mol
InChI Key: YEFRLGOXVLISHL-UHFFFAOYSA-N
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Description

5-Bromo-5-phenylimidazolidine-2,4-dione is a chemical compound with the molecular formula C9H9BrN2O2. It is a derivative of imidazolidine-2,4-dione, where a bromine atom and a phenyl group are substituted at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-phenylimidazolidine-2,4-dione typically involves the bromination of 5-phenylimidazolidine-2,4-dione. One common method includes the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazolidine-2,4-dione derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-5-phenylimidazolidine-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antiplatelet effects .

Comparison with Similar Compounds

Similar Compounds

    5-Phenylimidazolidine-2,4-dione: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Methyl-5-phenylimidazolidine-2,4-dione: Substituted with a methyl group instead of a bromine atom, leading to different chemical properties and reactivity.

Uniqueness

5-Bromo-5-phenylimidazolidine-2,4-dione is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

CAS No.

59760-95-1

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C9H7BrN2O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,(H2,11,12,13,14)

InChI Key

YEFRLGOXVLISHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)Br

Origin of Product

United States

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